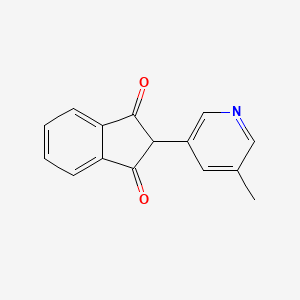
2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both pyridine and indene moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyridine ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-methylpyridine-3-carbaldehyde with indene-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: N-bromosuccinimide in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
科学研究应用
2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.
相似化合物的比较
Similar Compounds
2-(Pyridin-3-yl)-1H-indene-1,3(2H)-dione: Lacks the methyl group on the pyridine ring, resulting in different chemical properties and biological activities.
2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione: The position of the methyl group on the pyridine ring is different, leading to variations in reactivity and applications.
Uniqueness
2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is unique due to the specific positioning of the methyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.
生物活性
2-(5-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Structure
The compound features a five-membered indene ring fused with a pyridine moiety, characterized by the following molecular formula:
- Molecular Formula : C15H11N O2
- Molecular Weight : 237.25 g/mol
This structural arrangement imparts distinctive electronic properties that contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 237.25 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting it may interact with bacterial cell membranes or inhibit specific metabolic pathways critical for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : It appears to modulate signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, enhancing its therapeutic efficacy against tumors.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. This interaction can lead to modulation of cellular processes such as:
- Metabolic Pathways : The compound may influence key metabolic pathways, potentially altering energy production and biosynthetic processes.
- Gene Expression : Its effects on transcription factors could result in changes in gene expression profiles associated with disease progression .
Study 1: Antimicrobial Activity Assessment
A study conducted on various derivatives of indene-diones, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for microbial inhibition .
Study 2: Anticancer Efficacy
In vitro studies utilizing cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings by showing an increase in the sub-G1 phase population indicative of apoptotic cells .
Study 3: Mechanistic Insights
Further investigations into the mechanism revealed that the compound might inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival. This inhibition leads to downstream effects that promote apoptosis and hinder proliferation .
属性
分子式 |
C15H11NO2 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
2-(5-methylpyridin-3-yl)indene-1,3-dione |
InChI |
InChI=1S/C15H11NO2/c1-9-6-10(8-16-7-9)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-8,13H,1H3 |
InChI 键 |
DRRJNSLASOSLCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1)C2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















